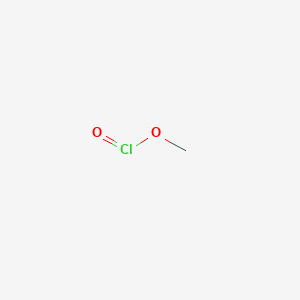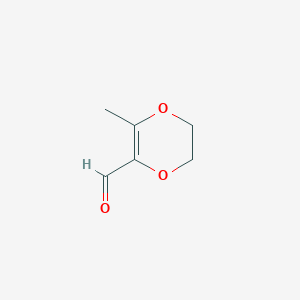
1,1,1,2,5,5,6,6,6-Nonafluoro-3,4-bis(trifluoromethyl)hex-2-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1,2,5,5,6,6,6-Nonafluoro-3,4-bis(trifluoromethyl)hex-2-ene is a fluorinated organic compound with the molecular formula C8HF15. This compound is characterized by its high fluorine content, which imparts unique chemical and physical properties, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1,2,5,5,6,6,6-Nonafluoro-3,4-bis(trifluoromethyl)hex-2-ene typically involves the use of fluorinated precursors and specialized reaction conditions. One common method includes the reaction of hexafluoropropylene oxide with trifluoromethyl lithium in the presence of a catalyst. The reaction is carried out under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound often involves large-scale fluorination processes. These processes require stringent control of reaction parameters, such as temperature, pressure, and the use of fluorinating agents like sulfur tetrafluoride. The production setup is designed to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,1,1,2,5,5,6,6,6-Nonafluoro-3,4-bis(trifluoromethyl)hex-2-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where fluorine atoms can be replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
1,1,1,2,5,5,6,6,6-Nonafluoro-3,4-bis(trifluoromethyl)hex-2-ene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-fluorine bonds.
Biology: Employed in the study of fluorinated biomolecules and their interactions.
Medicine: Investigated for its potential use in drug development, especially in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of high-performance materials, such as fluoropolymers and specialty coatings .
Mechanism of Action
The mechanism of action of 1,1,1,2,5,5,6,6,6-Nonafluoro-3,4-bis(trifluoromethyl)hex-2-ene involves its interaction with molecular targets through its highly electronegative fluorine atoms. These interactions can lead to the stabilization of reactive intermediates and the modulation of electronic properties of the target molecules. The compound’s unique structure allows it to participate in various chemical pathways, influencing reaction kinetics and product distribution .
Comparison with Similar Compounds
Similar Compounds
2-pentene, 1,1,1,2,3,4,5,5,5-nonafluoro-4-(trifluoromethyl): Another fluorinated compound with similar properties.
1,1,1,2,4,5,5,5-octafluoro-2,4-bis(trifluoromethyl)pentan-3-one: Shares structural similarities and is used in similar applications.
Uniqueness
1,1,1,2,5,5,6,6,6-Nonafluoro-3,4-bis(trifluoromethyl)hex-2-ene stands out due to its higher fluorine content and unique electronic properties. These characteristics make it particularly valuable in applications requiring high chemical stability and resistance to harsh conditions .
Properties
CAS No. |
90907-34-9 |
|---|---|
Molecular Formula |
C8HF15 |
Molecular Weight |
382.07 g/mol |
IUPAC Name |
1,1,1,2,5,5,6,6,6-nonafluoro-3,4-bis(trifluoromethyl)hex-2-ene |
InChI |
InChI=1S/C8HF15/c9-3(7(18,19)20)1(5(12,13)14)2(6(15,16)17)4(10,11)8(21,22)23/h2H |
InChI Key |
GIMFDWZALONBEN-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=C(C(F)(F)F)F)C(F)(F)F)(C(C(F)(F)F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


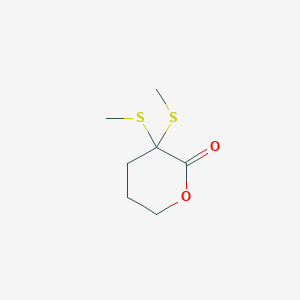
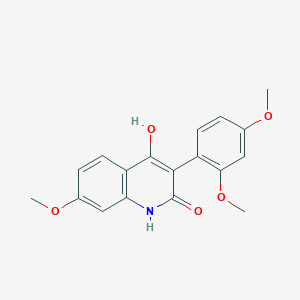

![1,7-Dioxa-4,10-diazacyclododecane, 4-[(4-methylphenyl)sulfonyl]-](/img/structure/B14357958.png)

![N-Benzyl-N-{2-[(2-bromocyclohexyl)oxy]ethyl}butan-1-amine](/img/structure/B14357968.png)
![2,3-Bis[4-(dimethylamino)phenyl]but-2-enedinitrile](/img/structure/B14357969.png)

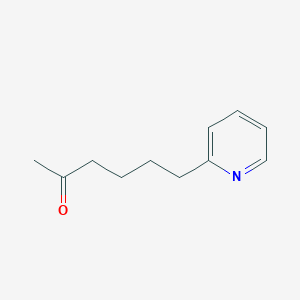
![Ethyl 4-[2-(acryloyloxy)acetamido]benzoate](/img/structure/B14358003.png)
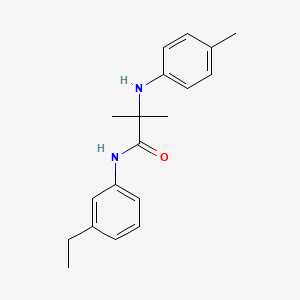
![Diethyl[(dipropan-2-ylamino)methylidene]propanedioate](/img/structure/B14358016.png)
